2-(2-Chlorophenyl)piperazine

Descripción general

Descripción

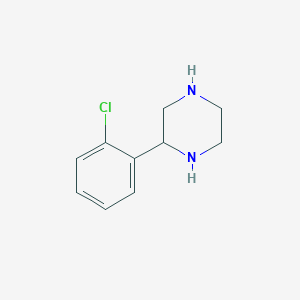

2-(2-Chlorophenyl)piperazine is a chemical compound belonging to the piperazine class. It is characterized by a piperazine ring substituted with a 2-chlorophenyl group. This compound has garnered significant interest due to its diverse applications in scientific research and industry.

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Chlorophenyl)piperazine is the 5-hydroxytryptamine receptor 2C (5-HT2C receptor) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .

Mode of Action

This compound acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2C receptor, activating it to produce a response .

Biochemical Pathways

Serotonin is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, appetite, and sleep .

Pharmacokinetics

Like many other drugs, these properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-HT2C receptor. As an agonist of this receptor, it can enhance serotonergic neurotransmission, which can lead to various physiological effects. The specific effects can vary widely depending on the context and the individual’s unique biochemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s health status, genetic factors, and even diet. For example, the presence of certain substances may affect the metabolism of this compound, potentially altering its efficacy or risk of side effects .

Análisis Bioquímico

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that piperazine derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that piperazine derivatives can cause slight adverse drug reactions at doses ≥110 mg/kg and neurotoxic symptoms at doses ≥800 mg/kg in dogs and cats .

Metabolic Pathways

It is known that piperazine derivatives can be metabolized in the liver by the enzyme CYP2D6 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)piperazine typically involves the reaction of 2-chloroaniline with piperazine. One common method is the condensation reaction between 2-chloroaniline and piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Chlorophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol.

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Aplicaciones Científicas De Investigación

2-(2-Chlorophenyl)piperazine has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)piperazine (mCPP): Similar in structure but with the chlorine atom at the 3-position on the phenyl ring.

1-(4-Chlorophenyl)piperazine (pCPP): Similar in structure but with the chlorine atom at the 4-position on the phenyl ring.

Comparison:

Structural Differences: The position of the chlorine atom on the phenyl ring differentiates these compounds.

Biological Activity: The position of the chlorine atom can influence the compound’s interaction with biological targets and its overall pharmacological profile.

Applications: While all these compounds are used in research, their specific applications may vary based on their unique properties.

Actividad Biológica

2-(2-Chlorophenyl)piperazine (CPP) is a compound with significant biological activity, particularly in pharmacological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of CPP, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a chlorophenyl group. Its chemical formula is , and it has been identified as a versatile building block in drug development.

CPP exhibits multiple mechanisms of action that contribute to its biological activity:

- Serotonin Receptor Modulation : CPP acts as a ligand for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction influences neurotransmitter release and can affect mood regulation and anxiety levels.

- Dopaminergic Activity : It also interacts with dopamine receptors, which may contribute to its effects on psychotropic activity.

- Antimicrobial Properties : Recent studies have indicated that CPP derivatives exhibit antimicrobial activity against various pathogens, including Chlamydia trachomatis and other Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has demonstrated that certain derivatives of piperazine compounds, including those containing the chlorophenyl moiety, exhibit cytotoxic effects against cancer cell lines. A study highlighted the following findings:

- Cytotoxicity : The IC50 values for selected piperazine derivatives ranged from 34.31 to 39.78 µM against MDA-MB 231 (breast cancer) and U-87 MG (glioblastoma) cell lines, showing enhanced potency compared to standard treatments like albendazole (ABZ) which had an IC50 of 83.1 µM .

- Cell Migration Inhibition : Compounds derived from piperazine demonstrated significant inhibition of cell migration in both tested cancer cell lines, indicating potential anti-metastatic properties .

| Compound | Cell Line | IC50 (µM) | Comparison with ABZ |

|---|---|---|---|

| CPP Derivative 1 | MDA-MB 231 | 34.31 | Better |

| CPP Derivative 2 | U-87 MG | 39.78 | Better |

| Albendazole | MDA-MB 231 | 83.1 | - |

Antimicrobial Activity

The antimicrobial efficacy of CPP has been evaluated against several pathogens:

- Chlamydia trachomatis : Studies showed that certain derivatives could inhibit the growth of this pathogen effectively .

- General Antimicrobial Spectrum : CPP derivatives have demonstrated activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Case Studies

- Cytotoxicity Study on Cancer Cell Lines :

- A study assessed the cytotoxic effects of several piperazine derivatives on MDA-MB 231 and U-87 MG cells. The most promising compound exhibited an IC50 value significantly lower than that of ABZ, indicating superior anticancer activity.

- Antimicrobial Efficacy Against Chlamydia :

Propiedades

IUPAC Name |

2-(2-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRNEAZTLHDKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793614-34-3 | |

| Record name | 2-(2-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.